![molecular formula C14H21Cl2NO B5012948 1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by scientists at Merck & Co. as part of a program to develop new analgesics. MK-801 has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound prevents the influx of calcium ions into the neuron, which can lead to neuronal damage and cell death. This mechanism of action has been shown to be particularly effective in preventing excitotoxicity, which is a pathological process that can occur in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are all involved in the regulation of mood, cognition, and behavior. This compound can also affect the expression of various genes and proteins that are involved in synaptic plasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine has several advantages for use in lab experiments. It is a highly potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, this compound also has some limitations. It can be toxic at high doses and can induce seizures in some animal models. Additionally, its effects on other neurotransmitter systems can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine. One area of interest is the development of new analogs that can selectively target specific subtypes of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders, particularly in combination with other drugs or therapies. Additionally, there is interest in further elucidating the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine involves several steps, starting with the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-dichloroethanol to form the dichlorovinyl derivative. The final step involves the reaction of the dichlorovinyl derivative with 4-methylpiperidine and sodium cyanide to form this compound.
Applications De Recherche Scientifique
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in treating schizophrenia, depression, and anxiety disorders.
Propriétés
IUPAC Name |
[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-9-4-6-17(7-5-9)13(18)12-10(8-11(15)16)14(12,2)3/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTRDPRVRHWBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2C(C2(C)C)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)
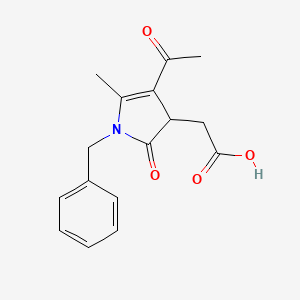
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)

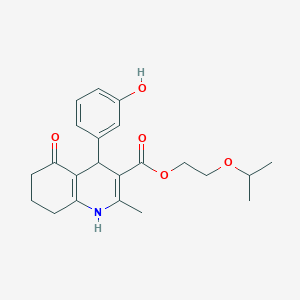
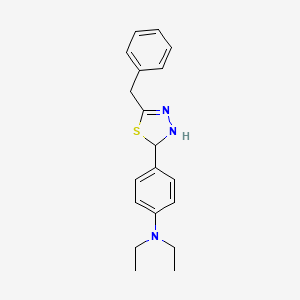
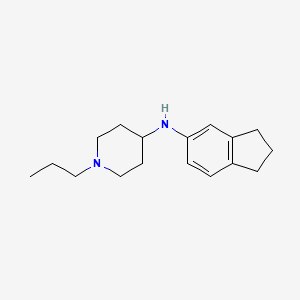
![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)
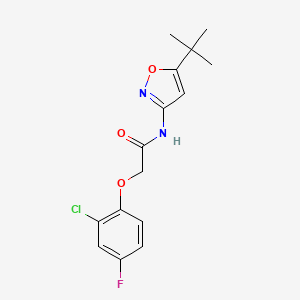
![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
